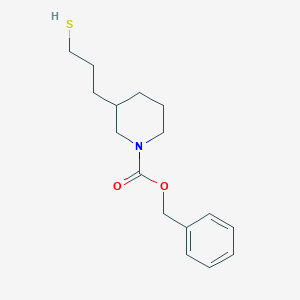
Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S and a molecular weight of 293.42 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a 3-mercaptopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general synthetic route can be summarized as follows:
Step 1: Protection of the piperidine nitrogen with benzyl chloroformate.
Step 2: Introduction of the 3-mercaptopropyl group via nucleophilic substitution.
Step 3: Deprotection of the nitrogen to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The benzyl and 3-mercaptopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 3-mercaptopropyl group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a 3-mercaptopropyl group.
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate: Similar structure but with the mercaptopropyl group at a different position on the piperidine ring.
Uniqueness
Benzyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the 3-mercaptopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H23NO2S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
benzyl 3-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-15-6-2-1-3-7-15)17-10-4-8-14(12-17)9-5-11-20/h1-3,6-7,14,20H,4-5,8-13H2 |
InChI-Schlüssel |
AZKOCNBGXDXRNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


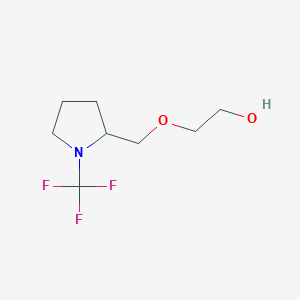
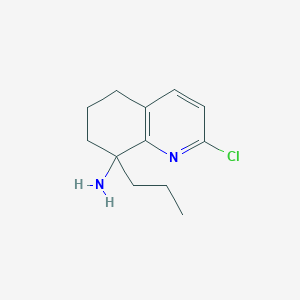

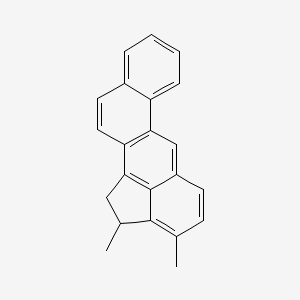
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

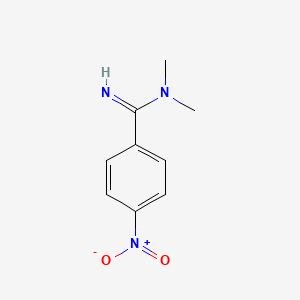
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

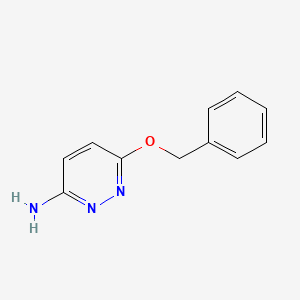
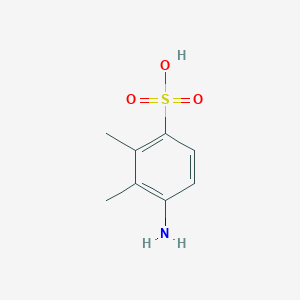
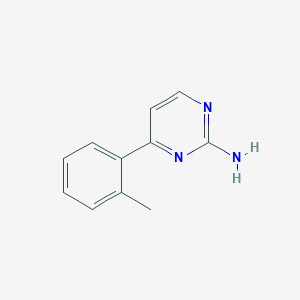
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
